2-[2-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound featuring a unique structure that combines multiple heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinoline with an appropriate isoindole derivative under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to their active sites, thereby modulating signal transduction pathways involved in cell proliferation and survival . The compound’s unique structure allows it to interact with multiple targets, contributing to its pleiotropic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Shares a similar core structure and exhibits comparable bioactivity.
Indole Derivatives: Possess a similar indole nucleus and are known for their diverse biological activities.
Uniqueness
2-(2-{4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-OXOETHYL)-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of heterocyclic systems, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C22H22N2O3S3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
2-[2-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C22H22N2O3S3/c1-22(2)18-17(21(28)30-29-18)14-9-5-6-10-15(14)24(22)16(25)11-23-19(26)12-7-3-4-8-13(12)20(23)27/h5-6,9-10,12-13H,3-4,7-8,11H2,1-2H3 |
InChI Key |
RKTUWUZNPOUIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)CN4C(=O)C5CCCCC5C4=O)C(=S)SS2)C |
Origin of Product |
United States |
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